Stambp-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

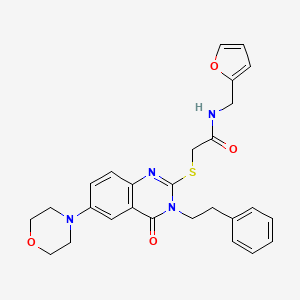

C27H28N4O4S |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H28N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-9,14,17H,10-13,15-16,18-19H2,(H,28,32) |

InChI Key |

HBAWGWWMULJGHR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCC5=CC=CO5 |

Origin of Product |

United States |

Foundational & Exploratory

STAMBP-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of STAMBP-IN-1, a small-molecule inhibitor of the STAM-binding protein (STAMBP), a deubiquitinase implicated in inflammatory signaling. The information presented is collated from primary research and is intended to provide a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Core Mechanism of Action

This compound, also known as BC-1471, is a selective inhibitor of the deubiquitinase (DUB) activity of STAMBP.[1][2] STAMBP specifically cleaves K63-linked polyubiquitin chains, a post-translational modification crucial for various cellular processes, including protein trafficking and signal transduction.[3] The primary mechanism of action of this compound is the inhibition of STAMBP's ability to remove these ubiquitin chains from its substrates.

This inhibition has been shown to have significant downstream effects on inflammatory pathways, particularly those involving the inflammasome. The key substrate of STAMBP in this context is the NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome.[1][2] By preventing the deubiquitination of NALP7, this compound leads to a decrease in NALP7 protein levels, subsequently suppressing the activation of the NALP7 inflammasome and reducing the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (BC-1471).

| Parameter | Value | Assay Conditions | Source |

| IC50 (di-Ub Cleavage) | 0.33 µM | In vitro deubiquitinase assay with purified recombinant STAMBP (25 nM) and K63-linked di-ubiquitin (200 nM), incubated at 37°C for 2 hours. | [1] |

| Cellular Toxicity (THP-1 cells) | IC50: 106 µg/mL | THP-1 cells treated with this compound. | [3] |

| Biological Activity | Concentration Range | Effect | Cell System | Source |

| NALP7 Protein Reduction | 0.1 - 10 µM | Decreased LPS or Pam3CSK4-induced NALP7 protein levels. | THP-1 cells | [1] |

| IL-1β Release Inhibition | 0 - 10 µM | Inhibited LPS or Pam3CSK4-induced IL-1β release. | Human PBMCs | [1] |

| Inhibition of Ub-NALP7 Deubiquitination | 0.01 - 10 µM | Blocked STAMBP-mediated deubiquitination of Ub-NALP7 in vitro. | N/A | [3] |

Signaling Pathway

The signaling pathway illustrates the role of STAMBP in the NALP7 inflammasome activation and the point of intervention for this compound.

Experimental Protocols

In Vitro Deubiquitinase (DUB) Assay (for IC50 determination)

This protocol is adapted from the methods described by Bednash et al., 2017.[1]

-

Reaction Setup:

-

Prepare a reaction mixture containing 25 nM of purified recombinant STAMBP and 200 nM of K63-linked di-ubiquitin in DUB assay buffer (specific composition may vary, but a typical buffer is 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).

-

Add this compound (BC-1471) at varying concentrations (e.g., from 0.01 to 100 µM).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Perform a Western blot using an antibody that recognizes ubiquitin to visualize the cleavage of di-ubiquitin into mono-ubiquitin.

-

Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for NALP7 Protein Levels in THP-1 Cells

This protocol is based on the methodology used in the characterization of this compound.[1]

-

Cell Culture and Treatment:

-

Culture THP-1 human monocytic cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

Differentiate THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) if required by the specific experimental design.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a TLR agonist such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) for 6 hours to induce NALP7 expression.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for NALP7.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of NALP7 protein.

-

IL-1β Release Assay in Human PBMCs

This protocol is derived from the studies evaluating the anti-inflammatory effects of this compound.[1]

-

PBMC Isolation and Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Culture the PBMCs in a suitable medium (e.g., RPMI-1640 with 10% FBS).

-

-

Treatment:

-

Pre-treat the PBMCs with a range of concentrations of this compound (e.g., 0 - 10 µM) for 2 hours.

-

Stimulate the cells with a TLR agonist like LPS (e.g., 10 ng/mL) or Pam3CSK4 (e.g., 10 ng/mL) for 4 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the effect of this compound on NALP7 levels and IL-1β release.

References

An In-depth Technical Guide to the Interaction Between Stambp-IN-1 and the STAMBP Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor Stambp-IN-1 and the STAM (Signal Transducing Adaptor Molecule) Binding Protein (STAMBP), also known as AMSH (Associated Molecule with the SH3 domain of STAM). STAMBP is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, protein sorting, and inflammatory responses.[1][2] Understanding the modulation of STAMBP activity by inhibitors like this compound is of significant interest for therapeutic development, particularly in oncology and inflammatory diseases.

STAMBP: A Key Regulator in Cellular Signaling

STAMBP is a zinc metalloprotease that specifically cleaves 'Lys-63'-linked polyubiquitin chains.[3][4] This activity is critical for the regulation of protein stability and trafficking. By removing ubiquitin molecules from substrate proteins, STAMBP can prevent their degradation and modulate their activity and localization within the cell.[1]

STAMBP is involved in several key signaling pathways:

-

EGFR/MAPK Pathway: STAMBP can deubiquitinate the Epidermal Growth Factor Receptor (EGFR), promoting its recycling and stability.[1] This leads to the activation of the downstream MAPK signaling cascade, which is often implicated in tumor growth and metastasis.[1][5]

-

JAK-STAT Pathway: This protein is involved in cytokine-mediated signal transduction through the JAK-STAT cascade, which is essential for cell growth and proliferation.[2][6]

-

Inflammasome Regulation: STAMBP interacts with and stabilizes NALP7, a component of the inflammasome, thereby influencing the release of pro-inflammatory cytokines like IL-1β.[7][8] It also acts as a negative regulator of the NLRP3 inflammasome.[9]

Given its role in these critical pathways, STAMBP has emerged as a potential therapeutic target.

This compound: A Small Molecule Inhibitor of STAMBP

This compound is a small-molecule inhibitor of the deubiquitinase activity of STAMBP.[7] By inhibiting STAMBP, this compound can modulate the downstream signaling pathways regulated by this enzyme. For instance, it has been shown to decrease the protein levels of the inflammasome substrate NALP7 and consequently suppress the release of IL-1β following Toll-like receptor (TLR) agonism.[7][8]

Quantitative Data on STAMBP Inhibition

The inhibitory potency of compounds targeting STAMBP is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available quantitative data for this compound and other inhibitors of STAMBP.

| Inhibitor | Target | IC50 Value | Assay Type | Reference |

| This compound (BC-1471) | STAMBP | 0.33 µM | Di-ubiquitin cleavage assay | [7][10] |

| UbVSP.1 | STAMBPJAMM | 8.4 nM | FRET-based K63-diUb substrate cleavage assay | [11] |

| UbVSP.3 | STAMBPJAMM | 9.8 nM | FRET-based K63-diUb substrate cleavage assay | [11] |

Note: this compound is also referred to as BC-1471 in some literature.[10][11] UbVSP.1 and UbVSP.3 are ubiquitin variant inhibitors.[11]

Signaling Pathways and Mechanism of Action

STAMBP's primary function is to remove K63-linked polyubiquitin chains from substrate proteins, thereby altering their fate. The following diagrams illustrate key signaling pathways involving STAMBP and the mechanism of action of this compound.

The diagram above illustrates how STAMBP promotes the stability of EGFR by removing ubiquitin chains, leading to its recycling and subsequent activation of the MAPK pathway.[1]

This diagram shows that this compound inhibits STAMBP, preventing the deubiquitination and stabilization of NALP7.[7][8] This leads to reduced inflammasome activation and suppressed IL-1β release.[7][8]

Experimental Protocols

The following protocols are fundamental for studying the interaction between this compound and STAMBP.

This protocol is used to determine if STAMBP physically interacts with its putative substrates (e.g., RAI14).[12]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific to the bait protein (e.g., anti-STAMBP).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blot reagents.

Procedure:

-

Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

-

Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting proteins.

Western blotting is used to detect and quantify changes in protein levels (e.g., NALP7, RAI14) upon treatment with this compound.[12][13]

Materials:

-

SDS-PAGE gels.

-

Transfer buffer.

-

Nitrocellulose or PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against proteins of interest.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Separation: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify band intensities using software like ImageJ.

This assay measures the enzymatic activity of STAMBP and the inhibitory effect of this compound. A fluorescence resonance energy transfer (FRET)-based assay using a K63-linked di-ubiquitin (di-Ub) substrate is a common method.[11]

Materials:

-

Recombinant STAMBP protein.

-

FRET-based K63-diUb substrate.

-

Assay buffer.

-

This compound or other inhibitors.

-

Microplate reader capable of measuring fluorescence.

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, recombinant STAMBP, and varying concentrations of this compound.

-

Initiation: Add the FRET-based K63-diUb substrate to initiate the reaction.

-

Measurement: Monitor the change in fluorescence over time at appropriate excitation and emission wavelengths. The cleavage of the di-Ub substrate will lead to a change in the FRET signal.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration.

-

IC50 Determination: Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The interaction between this compound and the STAMBP protein represents a promising avenue for therapeutic intervention in various diseases. STAMBP's role as a critical regulator of key signaling pathways, including those involved in cancer progression and inflammation, makes it an attractive drug target. This compound serves as a valuable tool for elucidating the cellular functions of STAMBP and as a lead compound for the development of more potent and specific inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate this interaction further and to explore its therapeutic potential.

References

- 1. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. STAMBP - Wikipedia [en.wikipedia.org]

- 7. abmole.com [abmole.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

Stambp-IN-1 and its Impact on Deubiquitinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAM-binding protein (STAMBP) is a zinc metalloprotease belonging to the JAMM (Jab1/MPN/Mov34) family of deubiquitinases (DUBs). It plays a crucial role in various cellular processes by specifically cleaving K63-linked polyubiquitin chains, which are involved in non-degradative signaling pathways. STAMBP has been implicated in the regulation of endosomal sorting of cell surface receptors, cytokine signaling, and inflammasome activity. Its dysregulation has been linked to developmental disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the effect of Stambp-IN-1, a small molecule inhibitor of STAMBP, on its deubiquitinase activity.

This compound: A Small Molecule Inhibitor of STAMBP

This compound, also known as BC-1471, has been identified as a small-molecule inhibitor of STAMBP's deubiquitinase activity.[1][2] It has been shown to interrupt the interaction between STAMBP and ubiquitinated NALP7, a component of the inflammasome complex.[1] This inhibitory action leads to a decrease in the protein levels of NALP7 and subsequent suppression of IL-1β release following Toll-like receptor (TLR) agonism.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against STAMBP has been a subject of varying reports in the literature. The following table summarizes the available quantitative data. It is important to note that one study has questioned the inhibitory activity of BC-1471, suggesting that at high concentrations it does not fully inhibit STAMBP activity.[3][4]

| Inhibitor | Target | Assay Type | Substrate | IC50 Value | Reference |

| This compound (BC-1471) | STAMBP | In vitro DUB assay | Recombinant di-Ubiquitin (K63-linked) | 0.33 µM | [2] |

| This compound | STAMBP | In vitro DUB assay | Recombinant di-Ubiquitin | 0.33 mM | [1][5] |

Note: The significant discrepancy in the reported IC50 values (µM vs. mM) highlights the need for further validation of the potency of this compound. The chemical structures of this compound and BC-1471 are distinct, suggesting they are different compounds, which may contribute to the conflicting data.

Alternative Inhibitors: Ubiquitin Variants (UbVs)

Recent research has focused on the development of highly potent and specific inhibitors of STAMBP using ubiquitin variant (UbV) technology. These engineered ubiquitin molecules have been shown to bind to STAMBP with high affinity and effectively inhibit its deubiquitinase activity.

| Inhibitor | Target | Assay Type | Substrate | IC50 Value | Reference |

| UbVSP.1 | STAMBPJAMM | FRET-based K63-diUb cleavage assay | K63-diUb TAMRA substrate | 8.4 nM | |

| UbVSP.3 | STAMBPJAMM | FRET-based K63-diUb cleavage assay | K63-diUb TAMRA substrate | 9.8 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on STAMBP deubiquitinase activity.

In Vitro Deubiquitinase (DUB) Assay

This assay is used to measure the enzymatic activity of STAMBP and the inhibitory effect of compounds like this compound.

Materials:

-

This compound (or other inhibitors)

-

10X DUB Assay Buffer: 500 mM Tris-HCl (pH 7.2), 50 mM MgCl2, 250 mM KCl, 10 mM DTT[12]

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-ubiquitin antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Reaction Setup:

-

Prepare a 1X DUB assay buffer from the 10X stock.

-

In a microcentrifuge tube, combine the following components on ice:

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[1]

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against ubiquitin.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and visualize the bands corresponding to di-ubiquitin and mono-ubiquitin.

-

-

Quantification and IC50 Determination:

-

Quantify the band intensities for mono-ubiquitin.

-

Plot the percentage of di-ubiquitin cleavage against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Signaling Pathways and Experimental Workflows

STAMBP in the Inflammasome Signaling Pathway

STAMBP plays a critical role in regulating the NALP7 and NLRP3 inflammasomes.[11][13][14] It deubiquitinates NALP7, preventing its lysosomal degradation and thereby promoting inflammasome activity.[11] this compound inhibits this process, leading to reduced IL-1β release.

Caption: STAMBP-mediated regulation of the NALP7 inflammasome and its inhibition by this compound.

Experimental Workflow for IC50 Determination of this compound

The following diagram illustrates the key steps involved in determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound using an in vitro DUB assay.

Conclusion

This compound has been identified as a small molecule inhibitor of the deubiquitinase STAMBP. However, conflicting data regarding its potency warrant further investigation. The development of highly specific and potent ubiquitin variant inhibitors offers a promising alternative for targeting STAMBP in therapeutic applications. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the role of STAMBP in health and disease and to evaluate the efficacy of novel inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. abmole.com [abmole.com]

- 6. STAMBP Protein Human Recombinant | AMSH Antigen | ProSpec [prospecbio.com]

- 7. abbexa.com [abbexa.com]

- 8. A Rapid and Versatile Method to Generate Proteins with Defined Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin chain synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Ubiquitin Chain Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. liverpool.ac.uk [liverpool.ac.uk]

- 13. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | TargetMol [targetmol.com]

Stambp-IN-1: A Technical Guide to its Cellular Targets and Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stambp-IN-1, also known as BC-1471, is a selective, small-molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP), also referred to as AMSH (Associated Molecule with the SH3 domain of STAM). As a key regulator of protein trafficking and signal transduction through its deubiquitinating activity, STAMBP has emerged as a therapeutic target in various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the cellular targets and pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Cellular Target: STAMBP

The primary cellular target of this compound is the deubiquitinase STAMBP. This enzyme specifically cleaves K63-linked polyubiquitin chains from substrate proteins, a process crucial for regulating their stability, localization, and activity. By inhibiting STAMBP, this compound modulates the ubiquitination status of STAMBP's downstream targets, thereby influencing a range of cellular processes.

Quantitative Data: Inhibitor Potency

The inhibitory potency of this compound (BC-1471) and other inhibitors against STAMBP has been characterized, providing valuable data for experimental design and comparison.

| Inhibitor | Target | Assay Type | IC50 | Notes |

| This compound (BC-1471) | STAMBP | In vitro deubiquitinase assay (cleavage of K63-linked di-ubiquitin) | 0.33 µM | Inhibits STAMBP-mediated cleavage of recombinant di-ubiquitin.[1][2][3] |

| UbVSP.1 | STAMBP | FRET-based K63-diUb substrate cleavage assay | 8.4 nM | A potent ubiquitin variant inhibitor.[4] |

| UbVSP.3 | STAMBP | FRET-based K63-diUb substrate cleavage assay | 9.8 nM | A potent ubiquitin variant inhibitor.[4] |

Note: Some studies have indicated that BC-1471 may not achieve complete inhibition of STAMBP activity at higher concentrations (e.g., 100 µM) in certain in vitro assays, and its inhibitory effect was not found to be dose-dependent in one particular study, suggesting its potency may vary depending on the experimental context.[4][5]

Signaling Pathways Modulated by this compound

By inhibiting STAMBP, this compound influences several critical signaling pathways.

Inflammasome Signaling

STAMBP is a key regulator of inflammasome activity. It deubiquitinates and stabilizes NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome complex.[6][7][8] Inhibition of STAMBP by this compound leads to decreased NALP7 protein levels and subsequent suppression of IL-1β release following Toll-like receptor (TLR) agonism.[3][7][8][9] STAMBP has also been shown to be a negative regulator of the NLRP3 inflammasome.[3][10]

Receptor Tyrosine Kinase (RTK) Signaling and Endosomal Sorting

STAMBP plays a crucial role in the endosomal sorting of ubiquitinated cell-surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). By deubiquitinating these receptors, STAMBP can rescue them from lysosomal degradation, thereby modulating downstream signaling pathways like the RAS-MAPK and PI3K-AKT-mTOR pathways. Inhibition of STAMBP can therefore lead to enhanced degradation of these receptors, attenuating their signaling output.

JAK-STAT Signaling

STAMBP is involved in cytokine-mediated signal transduction, including the JAK-STAT pathway, which is critical for cell growth and proliferation. While the precise mechanism of STAMBP's role in this pathway is still under investigation, its inhibition is expected to modulate the cellular response to cytokines that signal through this cascade.

Experimental Protocols

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol is designed to measure the ability of this compound to inhibit the enzymatic activity of STAMBP.

Materials:

-

Recombinant human STAMBP protein

-

K63-linked di-ubiquitin (or other polyubiquitin chains)

-

This compound (BC-1471)

-

DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in DUB reaction buffer.

-

In a microcentrifuge tube, combine recombinant STAMBP with the DUB reaction buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the STAMBP mixture and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the K63-linked di-ubiquitin substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of di-ubiquitin into mono-ubiquitin.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Engagement

This protocol aims to identify proteins that interact with STAMBP and how these interactions are affected by this compound.[10][11][12][13]

Materials:

-

Cell line expressing endogenous or tagged STAMBP

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-STAMBP antibody or anti-tag antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat one set of cells with this compound and another with vehicle control for a specified duration.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the clarified lysate with the antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Prepare the eluate for mass spectrometry analysis (e.g., trypsin digestion).

-

Analyze the samples by LC-MS/MS to identify and quantify the proteins in the complex.

-

Compare the protein profiles between the this compound treated and control samples to identify changes in protein interactions.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm direct binding of this compound to STAMBP in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Liquid nitrogen

-

Heating block or thermal cycler

-

SDS-PAGE and Western blot reagents

-

Anti-STAMBP antibody

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest and resuspend the cells in PBS.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures for a set time (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-STAMBP antibody.

-

Binding of this compound should stabilize STAMBP, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.

Conclusion

This compound is a valuable tool for investigating the cellular functions of the deubiquitinase STAMBP. Its ability to modulate key signaling pathways, including inflammasome activation and receptor tyrosine kinase signaling, highlights the therapeutic potential of targeting STAMBP. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of STAMBP and the therapeutic applications of its inhibitors. The continued development of more potent and specific inhibitors will be crucial for translating these findings into clinical practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 12. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]

- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

The Role of STAMBP-IN-1 in Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STAMBP (STAM-binding protein), a deubiquitinase (DUB) of the JAMM/MPN+ family, has emerged as a critical regulator of innate immune signaling pathways. It exhibits a dual and context-dependent role in modulating the activity of inflammasomes, multi-protein complexes that are pivotal for the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β). STAMBP positively regulates the NALP7 inflammasome by preventing its lysosomal degradation, while it acts as a negative regulator of the NLRP3 inflammasome by removing K63-linked polyubiquitin chains, thereby preventing its excessive activation. The small molecule inhibitor, STAMBP-IN-1 (also known as BC-1471), offers a valuable tool for probing the therapeutic potential of STAMBP inhibition in inflammatory diseases. This technical guide provides an in-depth overview of the function of STAMBP in cytokine signaling, the pharmacological properties of this compound, and detailed protocols for key experimental assays.

STAMBP and its Dual Role in Inflammasome Regulation

STAMBP's function in cytokine signaling is primarily centered on its deubiquitinating activity towards components of the inflammasome complexes.

-

Positive Regulation of the NALP7 Inflammasome: STAMBP stabilizes the NALP7 protein by deubiquitinating it, which prevents its trafficking to the lysosome for degradation. This stabilization of NALP7 is crucial for its inflammasome activity and subsequent IL-1β release upon stimulation by Toll-like receptor (TLR) agonists.[1]

-

Negative Regulation of the NLRP3 Inflammasome: In contrast to its effect on NALP7, STAMBP acts as a negative regulator of the NLRP3 inflammasome.[2][3][4] Cellular depletion of STAMBP leads to an increase in K63-linked polyubiquitination of NLRP3, resulting in heightened inflammasome activation and an exaggerated inflammatory response, characterized by increased IL-1β secretion.[2][3] This suggests that STAMBP's deubiquitinating activity on NLRP3 is a mechanism to limit excessive inflammation.[2][3]

This compound: A Small Molecule Inhibitor of STAMBP

This compound (BC-1471) is a selective small-molecule inhibitor of the deubiquitinase activity of STAMBP.[5] It serves as a chemical probe to investigate the cellular functions of STAMBP and as a potential therapeutic agent for inflammatory disorders.

Quantitative Data for this compound

| Parameter | Value | Description | Reference |

| IC50 | 0.33 µM | Half-maximal inhibitory concentration for the cleavage of recombinant di-ubiquitin by STAMBP in an in vitro DUB assay. | [1][5][6] |

| Cellular Activity | 0.1 - 10 µM | Effective concentration range for reducing LPS or Pam3CSK4-induced NALP7 protein levels and caspase-1 activation in THP-1 cells. | [6] |

| In Vitro Activity | 0.01 - 100 µM | Concentration range for inhibiting the cleavage of K63-linked di-ubiquitin by purified recombinant STAMBP. |

Note: Some sources may erroneously report the IC50 as 0.33 mM; however, the correct value is 0.33 µM.[1][5][6] There is also some conflicting data suggesting BC-1471 may not be a potent inhibitor in all in vitro assays.[7][8]

Signaling Pathways and Experimental Workflows

STAMBP's Regulatory Role in Inflammasome Signaling

Caption: STAMBP's dual regulation of NALP7 and NLRP3 inflammasomes.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effects.

Detailed Experimental Protocols

In Vitro Deubiquitinase (DUB) Assay

Objective: To determine the IC50 of this compound against STAMBP's deubiquitinase activity.

Materials:

-

Recombinant purified STAMBP

-

K63-linked di-ubiquitin (di-Ub) substrate

-

This compound (BC-1471)

-

DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)

-

96-well plates

-

Plate reader for fluorescence or SDS-PAGE and Western blot equipment

Protocol:

-

Prepare a serial dilution of this compound in DUB assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant STAMBP (e.g., 25 nM) to each well.

-

Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 20-30 minutes at 37°C.

-

Initiate the reaction by adding a fixed concentration of K63-linked di-Ub substrate (e.g., 200 nM) to each well.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the cleavage of di-Ub to mono-ubiquitin by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.

-

Quantify the band intensities and calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Assay for NALP7 Protein Abundance and IL-1β Secretion

Objective: To assess the effect of this compound on NALP7 protein levels and IL-1β release in a cellular context.

Materials:

-

THP-1 human monocytic cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

-

LPS (Lipopolysaccharide) or Pam3CSK4

-

This compound (BC-1471)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-NALP7, anti-Caspase-1 (for cleavage), anti-GAPDH (loading control)

-

Secondary antibodies (HRP-conjugated)

-

ELISA kit for human IL-1β

Protocol:

-

Culture THP-1 cells in appropriate medium. If desired, differentiate into macrophage-like cells with PMA.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a TLR agonist such as LPS (e.g., 200 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) for a defined period (e.g., 6-8 hours).

-

For IL-1β ELISA: Collect the cell culture supernatants.

-

For Western Blot: Wash the cells with PBS and lyse them with lysis buffer.

-

IL-1β ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-1β.

-

Western Blot: a. Determine the protein concentration of the cell lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against NALP7, cleaved Caspase-1, and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. e. Quantify the band intensities to determine the relative protein levels of NALP7 and cleaved Caspase-1.

Immunoprecipitation of Ubiquitinated NLRP3

Objective: To analyze the effect of STAMBP on the ubiquitination status of NLRP3.

Materials:

-

Cells expressing NLRP3 (e.g., THP-1 cells or transfected HEK293T cells)

-

Lysis buffer for immunoprecipitation (containing deubiquitinase inhibitors like NEM)

-

Anti-NLRP3 antibody or anti-FLAG antibody (if using FLAG-tagged NLRP3)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE loading buffer

-

Primary antibodies: anti-ubiquitin (or linkage-specific anti-K63 ubiquitin), anti-NLRP3

-

Secondary antibodies (HRP-conjugated)

Protocol:

-

Lyse the cells in immunoprecipitation lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads and then removing the beads.

-

Incubate the pre-cleared lysate with an anti-NLRP3 or anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated NLRP3 and an anti-NLRP3 antibody to confirm the immunoprecipitation of NLRP3.

Conclusion

STAMBP is a key deubiquitinase that fine-tunes cytokine signaling through its differential regulation of the NALP7 and NLRP3 inflammasomes. The small molecule inhibitor this compound provides a powerful means to dissect the intricate roles of STAMBP in inflammation and holds promise as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the function of STAMBP and the efficacy of its inhibitors in relevant cellular and biochemical systems.

References

- 1. researchgate.net [researchgate.net]

- 2. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. BC-1471 |CAS: 896683-84-4 Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Investigating Stambp-IN-1: A Novel Therapeutic Avenue in Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This document delineates the compelling preclinical evidence for targeting the STAM (Signal Transducing Adaptor Molecule) Binding Protein (STAMBP), a deubiquitinating enzyme (DUB), in TNBC. Through the stabilization of the actin-binding protein RAI14, STAMBP promotes key oncogenic processes including cell proliferation, migration, and invasion. This guide provides a comprehensive overview of the STAMBP-RAI14 signaling axis, detailed experimental protocols for its investigation, and a quantitative summary of the anti-tumor effects observed upon STAMBP inhibition. The hypothetical small molecule inhibitor, Stambp-IN-1, is presented as a promising therapeutic strategy for this formidable disease.

Introduction: The Role of STAMBP in Triple-Negative Breast Cancer

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders hormonal therapies and HER2-targeted agents ineffective, leaving chemotherapy as the primary systemic treatment option.[1] However, resistance to chemotherapy and a high rate of recurrence underscore the urgent need for novel therapeutic strategies.[2]

Recent research has identified the deubiquitinating enzyme STAMBP as a critical driver of TNBC progression.[2][3][4][5][6] STAMBP, a JAMM metalloprotease, plays a pivotal role in the ubiquitin-proteasome system, which is increasingly recognized as a source of potential therapeutic targets in oncology.[2][3][4][5][6] High expression of STAMBP has been correlated with poor prognosis in TNBC patients, highlighting its clinical relevance.[2][3][4]

The primary mechanism through which STAMBP exerts its oncogenic effects in TNBC is by preventing the proteasomal degradation of the actin-binding protein, Retinoic Acid-Induced 14 (RAI14).[2][3][4][5] STAMBP achieves this by removing K48-linked polyubiquitin chains from RAI14, thereby stabilizing the protein.[2][3][4] Elevated levels of RAI14, in turn, promote TNBC cell proliferation, migration, and invasion.[2][3][4][7][8] This guide will delve into the technical details of the STAMBP-RAI14 pathway and the therapeutic potential of its inhibition.

The STAMBP-RAI14 Signaling Pathway

The STAMBP-RAI14 signaling axis represents a key pathway in promoting the malignant phenotype of TNBC. The deubiquitinating activity of STAMBP is central to this process.

Quantitative Data Summary: Impact of STAMBP Inhibition

The functional consequences of STAMBP inhibition have been quantified in various in vitro and in vivo models of TNBC. The following tables summarize the key findings from studies involving STAMBP knockdown in the MDA-MB-231 and BT549 TNBC cell lines.

Table 1: In Vitro Effects of STAMBP Knockdown on TNBC Cell Lines

| Assay | Cell Line | Effect of STAMBP Knockdown | Reference |

| Cell Proliferation | MDA-MB-231 | Significant inhibition | [2] |

| BT549 | Significant inhibition | [2] | |

| Cell Migration | MDA-MB-231 | Significant inhibition of wound healing | [2] |

| BT549 | Significant inhibition of wound healing | [2] | |

| Cell Invasion | MDA-MB-231 | Significant reduction in transwell invasion | [2] |

| BT549 | Significant reduction in transwell invasion | [2] |

Table 2: In Vivo Effects of STAMBP Knockdown in a TNBC Xenograft Model

| Model | Parameter | Effect of STAMBP Knockdown | Reference |

| MDA-MB-231 Xenograft | Tumor Growth | Reduced xenograft tumor growth | [2] |

| Tumor Volume | Significant reduction | [2] | |

| Tumor Weight | Significant reduction | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the role of STAMBP in TNBC.

Generation of Stable STAMBP Knockdown TNBC Cell Lines

This protocol describes the use of lentiviral-mediated shRNA delivery to create stable STAMBP knockdown in TNBC cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, BT549)

-

Lentiviral particles containing STAMBP shRNA and a non-targeting control shRNA

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Polybrene

-

Puromycin

-

12-well plates

Protocol:

-

Twenty-four hours prior to transduction, plate 3 x 10^5 TNBC cells per well in a 12-well plate with 1 ml of complete growth medium.[2]

-

On the day of transduction, replace the medium with fresh medium containing Polybrene at a final concentration of 5 µg/ml.

-

Add the lentiviral particles at a multiplicity of infection (MOI) of 10.[2]

-

Incubate the cells overnight.

-

After 24 hours, replace the medium with fresh complete growth medium.

-

Forty-eight hours post-transduction, begin selection by adding puromycin to the medium at a concentration of 1 µg/ml.[2]

-

Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.

-

Expand the resistant colonies and verify STAMBP knockdown by Western blotting and qRT-PCR.

Co-Immunoprecipitation of STAMBP and RAI14

This protocol details the co-immunoprecipitation (Co-IP) procedure to demonstrate the interaction between endogenous STAMBP and RAI14.

Materials:

-

TNBC cell lysate

-

Anti-STAMBP antibody

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Co-IP lysis buffer

-

Wash buffer

-

Elution buffer

Protocol:

-

Lyse TNBC cells in Co-IP lysis buffer and quantify the protein concentration.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-STAMBP antibody or normal rabbit IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-RAI14 antibody.

Transwell Migration and Invasion Assays

This protocol describes the use of Transwell chambers to assess the migratory and invasive capabilities of TNBC cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

For invasion assays: Matrigel-coated inserts

-

TNBC cells

-

Serum-free medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Protocol:

-

For invasion assays, rehydrate the Matrigel-coated inserts with serum-free medium.

-

Resuspend TNBC cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add complete medium containing a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours.

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the effect of STAMBP knockdown on TNBC tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MDA-MB-231 cells with stable STAMBP knockdown or control

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Calipers

Protocol:

-

Harvest and resuspend the MDA-MB-231 cells in PBS (or a PBS/Matrigel mixture).

-

Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width^2) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

This compound: A Hypothetical STAMBP Inhibitor

While a specific and potent small molecule inhibitor of STAMBP for TNBC is still under development, the preclinical data strongly support the therapeutic potential of such a compound. For the purpose of this guide, we will refer to a hypothetical inhibitor as "this compound".

This compound would be designed to specifically target the catalytic activity of the STAMBP deubiquitinase. By inhibiting STAMBP, this compound would prevent the deubiquitination of RAI14, leading to its ubiquitination and subsequent proteasomal degradation. This would effectively phenocopy the effects of STAMBP knockdown, resulting in the suppression of TNBC cell proliferation, migration, and invasion. The development of a potent and selective STAMBP inhibitor like this compound represents a highly promising and targeted therapeutic strategy for the treatment of triple-negative breast cancer.

Conclusion

The deubiquitinating enzyme STAMBP has emerged as a critical driver of triple-negative breast cancer progression through its stabilization of the oncoprotein RAI14. The preclinical evidence robustly demonstrates that inhibition of STAMBP leads to a significant reduction in TNBC cell proliferation, migration, and invasion, as well as suppressed tumor growth in vivo. The STAMBP-RAI14 signaling axis therefore represents a novel and highly promising therapeutic target in TNBC. The development of specific and potent small molecule inhibitors, such as the conceptual this compound, holds the potential to provide a much-needed targeted therapy for this aggressive and difficult-to-treat disease. Further research into the upstream regulation of STAMBP and the downstream effectors of RAI14 will continue to refine our understanding of this critical pathway and aid in the development of effective clinical interventions.

References

- 1. citexs.com [citexs.com]

- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Downregulation of RAI14 inhibits the proliferation and invasion of breast cancer cells [jcancer.org]

- 5. researchgate.net [researchgate.net]

- 6. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Downregulation of RAI14 inhibits the proliferation and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Stambp-IN-1 and its Impact on Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Stambp-IN-1, a small molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein), also known as AMSH (Associated molecule with the SH3 domain of STAM). STAMBP is a zinc metalloprotease that specifically cleaves K63-linked polyubiquitin chains, playing a crucial role in various cellular processes, including endosomal sorting, cytokine signaling, and inflammasome regulation. This compound, also identified as BC-1471, has been utilized as a chemical probe to investigate the functional roles of STAMBP. This document details the mechanism of action of this compound, its effects on the ubiquitination of key protein substrates, and provides comprehensive experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate understanding.

Introduction to STAMBP and Protein Ubiquitination

Protein ubiquitination is a dynamic and reversible post-translational modification that governs a vast array of cellular functions. The attachment of ubiquitin, a small regulatory protein, to substrate proteins can signal for their degradation by the proteasome, alter their cellular localization, affect their activity, and promote or prevent protein-protein interactions. The specificity of the ubiquitin signal is determined by the type of ubiquitin chain linkage. K48-linked polyubiquitin chains primarily target proteins for proteasomal degradation, while K63-linked chains are involved in non-proteolytic functions such as signal transduction, DNA repair, and endocytosis.[1]

Deubiquitinating enzymes (DUBs) counteract the activity of ubiquitin ligases by removing ubiquitin from substrate proteins, thereby regulating the ubiquitin-dependent cellular processes. STAMBP is a member of the JAMM (JAB1/MPN/Mov34 metalloenzyme) family of DUBs, which are zinc metalloproteases.[1][2] STAMBP exhibits a high degree of specificity for cleaving K63-linked polyubiquitin chains.[3][4] Its activity is implicated in the endosomal sorting of ubiquitinated receptors, such as the epidermal growth factor receptor (EGFR), and in the regulation of inflammatory signaling pathways.[2][4]

This compound: A Chemical Probe for STAMBP

This compound (BC-1471) is a small molecule that has been identified as an inhibitor of STAMBP's deubiquitinase activity.[5] It serves as a valuable tool for elucidating the cellular functions of STAMBP and for exploring the therapeutic potential of targeting this enzyme.

Mechanism of Action

This compound is proposed to act as a competitive inhibitor of STAMBP, binding to the enzyme's active site and preventing the cleavage of K63-linked polyubiquitin chains from its substrates.[5] By inhibiting STAMBP, this compound is expected to increase the K63-linked polyubiquitination of STAMBP's target proteins.

Efficacy and Specificity: A Point of Contention

It is important to note that there are conflicting reports in the scientific literature regarding the potency and efficacy of this compound (BC-1471). While some studies have successfully used this compound to inhibit STAMBP activity in cellular and in vitro assays,[4] other research has indicated that it may be a weak inhibitor with limited effectiveness in vitro.[3][6] Therefore, researchers should interpret results obtained with this compound with caution and consider the use of alternative inhibitory molecules, such as ubiquitin variants (UbVs), for comparative studies.[7][8][9]

Effects of this compound on Protein Ubiquitination and Cellular Pathways

Inhibition of STAMBP by this compound has been shown to modulate the ubiquitination status and activity of several key proteins involved in inflammation and cancer.

Regulation of the NALP7 and NLRP3 Inflammasomes

The inflammasome is a multiprotein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. STAMBP has been shown to regulate the activity of the NALP7 and NLRP3 inflammasomes.[4][10]

-

NALP7 (NACHT, LRR and PYD domains-containing protein 7): STAMBP deubiquitinates NALP7, thereby preventing its lysosomal degradation and leading to its stabilization.[4] Treatment with this compound (BC-1471) increases the ubiquitination of NALP7, resulting in its degradation and a subsequent reduction in IL-1β release.[4][5]

-

NLRP3 (NACHT, LRR and PYD domains-containing protein 3): STAMBP also deubiquitinates NLRP3, specifically removing K63-linked polyubiquitin chains.[11][12] Inhibition of STAMBP leads to an increase in K63-linked polyubiquitination of NLRP3, which is associated with enhanced inflammasome activation.[11][12]

Caption: Regulation of the NLRP3 Inflammasome by STAMBP and this compound.

Stabilization of RAI14 in Triple-Negative Breast Cancer

In the context of triple-negative breast cancer (TNBC), STAMBP has been identified as a driver of tumor progression.[1][2] STAMBP deubiquitinates and stabilizes the actin-binding protein RAI14 (retinoic acid-induced 14).[1] The knockdown of STAMBP or, presumably, its inhibition by this compound, would lead to increased K48-linked ubiquitination and subsequent proteasomal degradation of RAI14, thereby suppressing tumor cell proliferation, migration, and invasion.[1]

Caption: STAMBP-mediated stabilization of RAI14 in TNBC.

Quantitative Data

The following table summarizes the available quantitative data for this compound (BC-1471) and, for comparison, the more potent ubiquitin variant inhibitors of STAMBP.

| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |

| This compound (BC-1471) | STAMBP | In vitro DUB assay | K63-linked di-ubiquitin | 0.33 µM | [5] |

| UbVSP.1 | STAMBP | FRET-based cleavage assay | K63-linked di-ubiquitin | 8.4 nM | [3] |

| UbVSP.3 | STAMBP | FRET-based cleavage assay | K63-linked di-ubiquitin | 9.8 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on protein ubiquitination.

In Vitro Deubiquitination (DUB) Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified STAMBP.

Materials:

-

Recombinant human STAMBP (e.g., Boston Biochem #E-549)

-

K63-linked di-ubiquitin (e.g., Boston Biochem #UC-330)

-

This compound (BC-1471)

-

DUB Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain or anti-ubiquitin antibody for Western blotting

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Set up reactions in a total volume of 20 µL in microcentrifuge tubes.

-

Prepare a master mix containing DUB Assay Buffer and recombinant STAMBP (final concentration ~25 nM).

-

Aliquot the master mix into individual tubes.

-

Add this compound to the tubes at various final concentrations (e.g., 0.01 to 100 µM). Include a DMSO vehicle control.

-

Pre-incubate the reactions for 15-30 minutes at 37°C.

-

Initiate the reaction by adding K63-linked di-ubiquitin to a final concentration of ~200 nM.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE. Visualize the cleavage of di-ubiquitin into mono-ubiquitin by Coomassie staining or Western blotting with an anti-ubiquitin antibody.

-

Quantify the band intensities to determine the IC50 value of this compound.

Caption: Workflow for an in vitro deubiquitination (DUB) assay.

Cellular Ubiquitination Assay via Immunoprecipitation and Western Blotting

This protocol is used to assess the effect of this compound on the ubiquitination status of a specific protein in a cellular context.

Materials:

-

Cell line of interest (e.g., THP-1, HEK293T)

-

This compound (BC-1471)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Antibody against ubiquitin (e.g., P4D1) for Western blotting

-

Antibody against the protein of interest for Western blotting

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a DMSO vehicle control.

-

In the final hours of treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.

-

Harvest the cells and lyse them in ice-cold Lysis Buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads extensively with Lysis Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest. A ladder of high molecular weight bands indicates polyubiquitination.

-

Re-probe the membrane with an antibody against the protein of interest to confirm its immunoprecipitation.

Caption: Workflow for Cellular Ubiquitination Assay.

Conclusion

This compound is a valuable chemical tool for studying the roles of the deubiquitinase STAMBP in cellular processes. By inhibiting STAMBP's ability to cleave K63-linked polyubiquitin chains, this compound allows for the investigation of the consequences of increased ubiquitination of specific substrates. This has provided insights into the regulation of inflammasome activity and cancer progression. However, researchers should be mindful of the reported discrepancies in its inhibitory potency and consider employing complementary approaches to validate their findings. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex world of protein ubiquitination and the therapeutic potential of targeting deubiquitinating enzymes.

References

- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 12. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

A Technical Guide to Investigating STAMBP-IN-1 in Microcephaly-Capillary Malformation Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of STAMBP in Microcephaly-Capillary Malformation Syndrome

Microcephaly-capillary malformation syndrome (MIC-CAP) is a severe congenital disorder characterized by microcephaly, cutaneous capillary malformations, intractable epilepsy, and profound developmental delay.[1][2] This autosomal recessive syndrome is caused by mutations in the STAMBP gene, which encodes the STAM-binding protein, a deubiquitinating enzyme (DUB).[1][3]

STAMBP plays a crucial role in cellular homeostasis through its function in the endosomal sorting complexes required for transport (ESCRT) pathway.[3][4] It specifically cleaves 'Lys-63'-linked polyubiquitin chains, a process essential for the proper sorting and degradation of ubiquitinated proteins.[5] The proper functioning of STAMBP is integral to several signaling pathways, including the RAS-MAPK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and angiogenesis.[4][5]

Mutations in STAMBP lead to a reduction or elimination of its deubiquitinase activity.[3] This functional deficiency results in the accumulation of ubiquitinated protein aggregates, leading to cellular stress and increased apoptosis, which is thought to contribute to the progressive neuronal loss and microcephaly observed in MIC-CAP patients.[4][6] Furthermore, the dysregulation of the RAS-MAPK and PI3K-AKT-mTOR signaling pathways is believed to underlie the vascular and capillary malformations characteristic of the syndrome.[1][2]

STAMBP-IN-1: A Potential Modulator of STAMBP Function

This compound is a small molecule inhibitor of STAMBP's deubiquitinase activity. While its effects have not been directly studied in the context of microcephaly-capillary malformation syndrome, its ability to modulate STAMBP function presents a valuable tool for investigating the disease's molecular underpinnings and exploring potential therapeutic avenues. A hypothetical therapeutic approach could involve the paradoxical inhibition of the residual or mutated STAMBP activity to rebalance the dysregulated downstream signaling pathways.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 0.33 mM | MedChemExpress |

Visualizing the Pathophysiology and a Hypothetical Therapeutic Strategy

The following diagrams, rendered using the DOT language, illustrate the known signaling disruptions in MIC-CAP syndrome and a proposed mechanism for this compound intervention.

Altered Signaling in Microcephaly-Capillary Malformation Syndrome

Caption: Dysregulated signaling pathways in MIC-CAP syndrome.

Proposed Experimental Workflow for Studying this compound

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cells derived from patients with microcephaly-capillary malformation syndrome.

Cell Culture of Patient-Derived Fibroblasts

-

Cell Thawing and Seeding:

-

Thaw cryopreserved patient-derived fibroblasts rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium.

-

Seed the cells into a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance:

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

-

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis and Protein Quantification:

-

Culture patient-derived fibroblasts in 6-well plates and treat with varying concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 4-20% Tris-glycine gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key proteins in the RAS-MAPK (e.g., p-ERK, ERK) and PI3K-AKT-mTOR (e.g., p-AKT, AKT, p-mTOR, mTOR) pathways, as well as ubiquitin, overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Immunofluorescence for Ubiquitinated Protein Aggregates

-

Cell Seeding and Treatment:

-

Seed patient-derived fibroblasts onto glass coverslips in a 24-well plate.

-

Treat the cells with this compound as required.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against ubiquitin for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Cell Viability/Apoptosis Assay

-

Cell Seeding and Treatment:

-

Seed patient-derived fibroblasts in a 96-well plate.

-

Treat the cells with a range of this compound concentrations.

-

-

Assay Procedure (e.g., using Annexin V/Propidium Iodide):

-

After treatment, collect the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Conclusion and Future Directions

This technical guide provides a foundational framework for the preclinical investigation of this compound as a potential therapeutic agent for microcephaly-capillary malformation syndrome. The proposed experiments are designed to elucidate the inhibitor's effects on the key cellular and molecular abnormalities associated with the disease. The data generated from these studies will be critical in determining the feasibility of a STAMBP-targeted therapeutic strategy and will pave the way for further in vivo studies using animal models of the disease. While the therapeutic use of an inhibitor for a disease caused by loss-of-function mutations may seem counterintuitive, the complex nature of cellular signaling suggests that a partial and controlled inhibition might help to rebalance the dysregulated downstream pathways, offering a novel therapeutic hypothesis to be tested.

References

- 1. The microcephaly-capillary malformation syndrome | The University of Chicago Genetic Services [dnatesting.uchicago.edu]

- 2. Microcephaly-Capillary Malformation Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. STAMBP gene: MedlinePlus Genetics [medlineplus.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

Harnessing STAMBP Inhibition in Neurodegenerative Disease: A Preclinical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The role of deubiquitinating enzymes (DUBs) in the pathogenesis of neurodegenerative diseases is an emerging area of therapeutic interest. One such DUB, the STAM-binding protein (STAMBP), is critical in cellular processes such as endosomal sorting, protein trafficking, and inflammatory signaling. While no specific preclinical studies on a compound designated "Stambp-IN-1" in neurodegenerative diseases have been identified in publicly available literature, this technical guide synthesizes the existing knowledge surrounding STAMBP and its potential as a therapeutic target. We will explore the neurological implications of STAMBP dysfunction, the mechanism of known inhibitors, and a proposed preclinical framework for evaluating novel STAMBP inhibitors in a neurodegenerative context.

The Role of STAMBP in Neurological Function and Disease

STAMBP, also known as AMSH (Associated Molecule with the SH3 domain of STAM), is a zinc metalloprotease that specifically cleaves 'Lys-63'-linked polyubiquitin chains.[1] This function is crucial for the regulation of protein trafficking through the endosomal-lysosomal pathway. STAMBP is a component of the endosomal sorting complexes required for transport (ESCRT) machinery, which sorts ubiquitinated cell-surface receptors for degradation.[2][3]

Mutations in the STAMBP gene have been linked to Microcephaly-Capillary Malformation syndrome (MIC-CAP), a severe congenital disorder characterized by profound neurodevelopmental delay, microcephaly, and refractory epilepsy.[1][4][5] Mouse models with Stambp knockout exhibit neurodegenerative phenotypes, including apoptotic activation and aggregation of ubiquitin-conjugated proteins in the hippocampus and cerebral cortex.[4][6] This suggests a critical role for STAMBP in neuronal homeostasis and survival.